molecular formula C22H21N5O5 B2509639 2-(2,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899971-13-2

2-(2,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2509639
M. Wt: 435.44
InChI Key: HKGHDWGYMVDZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Scientific Research Applications

Novel Electrochromic Materials

A study by Chang and Liou (2008) focuses on the synthesis of novel aromatic polyamides with pendant dimethoxy-substituted triphenylamine units, revealing their potential in electrochromic devices due to their excellent thermal stability, solubility, and reversible multistage oxidative coloring properties (Chang & Liou, 2008).

Antimicrobial and Anti-Inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. This suggests potential pharmaceutical applications for related compounds (Abu‐Hashem et al., 2020).

Hydrogen Bonding and Molecular Structure

Martínez-Martínez et al. (1998) explored the hydrogen bonding in oxamide derivatives, emphasizing the importance of molecular structure in understanding compound properties (Martínez-Martínez et al., 1998).

Synthesis and Characterization of Tetrazol-Thiophene Carboxamides

Talupur et al. (2021) reported on the synthesis and antimicrobial evaluation of tetrazol-thiophene carboxamides, demonstrating the role of such compounds in developing new antimicrobial agents (Talupur et al., 2021).

Tautomerism and Molecular Properties

Beagley et al. (1995) studied two tautomeric dihydropurine derivatives, highlighting the impact of tautomerism on hydrogen bonding and molecular properties (Beagley et al., 1995).

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-15-8-6-5-7-14(15)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)13-10-9-12(30-2)11-16(13)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGHDWGYMVDZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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